Cas no 823795-06-8 (5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester)

5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethylester
- 5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester
-
- MDL: MFCD32696482
- インチ: 1S/C13H14N4O2/c1-3-19-13(18)10-8-16-11(17-12(10)14-2)9-5-4-6-15-7-9/h4-8H,3H2,1-2H3,(H,14,16,17)
- InChIKey: DRPNTPBDLAVZRH-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CN=C2)=NC=C(C(OCC)=O)C(NC)=N1
5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 223885-1g |
Ethyl 4-(methylamino)-2-(pyridin-3-yl)pyrimidine-5-carboxylate, 95% min |
823795-06-8 | 95% | 1g |
$1995.00 | 2023-09-06 | |
Matrix Scientific | 223885-500mg |
Ethyl 4-(methylamino)-2-(pyridin-3-yl)pyrimidine-5-carboxylate, 95% min |
823795-06-8 | 95% | 500mg |
$1365.00 | 2023-09-06 |
5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl esterに関する追加情報
Research Brief on 5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester (CAS: 823795-06-8)
5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester (CAS: 823795-06-8) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been investigated for its biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for further development.
One of the key areas of research surrounding this compound is its role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with various diseases, including cancer. Preliminary studies have demonstrated that 5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester exhibits inhibitory activity against specific kinase targets, suggesting its potential as a therapeutic agent. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting certain tyrosine kinases, which are implicated in tumor growth and progression.
The synthesis of this compound has also been a focal point of recent research. Advances in synthetic methodologies have enabled the efficient production of 5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester with high purity and yield. A 2022 study in Organic Letters described a novel multi-step synthesis route that optimizes the use of readily available starting materials, reducing production costs and improving scalability. This development is particularly significant for industrial applications, where cost-effective synthesis is crucial for large-scale production.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile. A 2023 preclinical study reported in European Journal of Pharmaceutical Sciences evaluated its absorption, distribution, metabolism, and excretion (ADME) characteristics. The findings indicated favorable oral bioavailability and metabolic stability, which are essential attributes for drug candidates. However, further optimization may be required to enhance its selectivity and reduce potential off-target effects.
Another promising avenue of research involves the compound's potential as a scaffold for the development of novel therapeutics. Its pyrimidine core structure offers opportunities for structural modifications to enhance potency, selectivity, and drug-like properties. Recent computational and structure-activity relationship (SAR) studies have identified key functional groups that contribute to its biological activity, paving the way for the design of next-generation derivatives with improved efficacy and safety profiles.
Despite these advancements, challenges remain in the clinical translation of 5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester. Issues such as toxicity, specificity, and resistance mechanisms need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between academia and industry will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, 5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester (CAS: 823795-06-8) represents a compelling area of research in the field of medicinal chemistry. Its kinase inhibitory activity, synthetic accessibility, and pharmacokinetic properties make it a valuable candidate for further investigation. Continued research efforts will be crucial to elucidate its therapeutic potential and advance its development as a novel drug candidate for treating various diseases, particularly cancer.
823795-06-8 (5-Pyrimidinecarboxylic acid, 4-(methylamino)-2-(3-pyridinyl)-, ethyl ester) Related Products
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)




